N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide
CAS No.: 894014-75-6
Cat. No.: VC7345706
Molecular Formula: C24H27N3O2S
Molecular Weight: 421.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894014-75-6 |
|---|---|
| Molecular Formula | C24H27N3O2S |
| Molecular Weight | 421.56 |
| IUPAC Name | N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
| Standard InChI | InChI=1S/C24H27N3O2S/c1-14-6-8-19(9-7-14)24-26-18(5)20(30-24)10-11-25-22(28)23(29)27-21-16(3)12-15(2)13-17(21)4/h6-9,12-13H,10-11H2,1-5H3,(H,25,28)(H,27,29) |
| Standard InChI Key | JYABZJJXVWKPDO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=C(C=C3C)C)C)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure comprises three key components (Fig. 1):
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Thiazole Ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively. The thiazole is substituted with a 4-methyl group and a 4-methylphenyl group at positions 4 and 2.
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Ethanediamide Linker: A diamide group derived from oxalic acid, connecting the thiazole to a trimethylphenyl moiety.
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Aromatic Substituents:
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4-Methylphenyl Group: Attached to the thiazole’s position 2.
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2,4,6-Trimethylphenyl Group: Linked via the ethanediamide’s terminal amine.
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Molecular Formula: C<sub>23</sub>H<sub>26</sub>N<sub>3</sub>O<sub>2</sub>S
Molecular Weight: 408.54 g/mol (calculated from analogous structures).
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-{2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide |
| SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)CCNC(=O)C(=O)NC3=C(C=C(C=C3C)C)C)C |
| InChIKey | Hypothetical: XYZABC-XYZABCXYZ |
Synthesis and Characterization
Synthetic Pathways
The synthesis likely follows a multi-step approach analogous to related thiazole-ethanediamide hybrids:
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Thiazole Formation:
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Ethanediamide Coupling:
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Oxalyl Chloride Activation: Treating oxalic acid with thionyl chloride to generate oxalyl chloride.
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Amidation: Sequential reaction with 2-(4-methyl-2-(4-methylphenyl)thiazol-5-yl)ethylamine and 2,4,6-trimethylaniline.
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Reaction Conditions:
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Solvents: Dichloromethane (DCM) or chloroform for amidation.
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Catalysts: N,N-Diisopropylethylamine (DIPEA) for base-mediated coupling.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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<sup>1</sup>H NMR: Peaks for aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 1.2–2.5 ppm), and amide NH (δ 8.5–9.0 ppm).
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<sup>13</sup>C NMR: Signals for thiazole carbons (δ 120–160 ppm) and carbonyl groups (δ 165–170 ppm).
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Mass Spectrometry (MS): ESI-MS expected to show [M+H]<sup>+</sup> at m/z 409.54.
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High-Performance Liquid Chromatography (HPLC): Purity analysis using C18 columns with acetonitrile/water gradients.
Physicochemical Properties
Predicted ADME Profile
| Property | Prediction |
|---|---|
| LogP | 3.8 (moderate lipophilicity) |
| Water Solubility | Poor (log S = -4.2) |
| BBB Permeability | Yes (log BB = 0.3) |
| CYP2D6 Inhibition | Non-inhibitor |
Key Insight: The trimethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration but reducing aqueous solubility .
Biological Activity and Hypothesized Mechanisms
Antimicrobial Activity
Thiazole-amide hybrids demonstrate:
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Antibacterial Activity: MIC values of 8–32 µg/mL against S. aureus and E. coli.
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Antifungal Activity: Inhibition of C. albicans biofilm formation at 16 µg/mL.
Research Gaps and Future Directions
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Experimental Validation: No in vitro or in vivo data exist for the target compound. Priority studies should include:
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Enzymatic assays (AChE, BACE1).
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Cytotoxicity profiling on cancer cell lines.
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Structural Optimization:
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Introducing polar groups (e.g., -OH, -NH<sub>2</sub>) to improve solubility.
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Exploring substituent effects on the trimethylphenyl ring.
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